molecular formula C23H30N2O10 B15124805 (S,S)-FormoterolD-Tartrate

(S,S)-FormoterolD-Tartrate

Cat. No.: B15124805
M. Wt: 494.5 g/mol
InChI Key: FCSXYHUNDAXDRH-UHFFFAOYSA-N
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Description

(S,S)-FormoterolD-Tartrate is a chiral compound used primarily in the treatment of asthma and chronic obstructive pulmonary disease (COPD). It is a long-acting β2-adrenergic agonist that helps relax bronchial muscles, making breathing easier for patients with respiratory conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,S)-FormoterolD-Tartrate involves several steps, starting from commercially available precursors. The key steps include:

    Chiral Resolution: The separation of the (S,S)-enantiomer from the racemic mixture.

    Coupling Reactions: Formation of the formoterol structure through coupling reactions involving appropriate reagents and catalysts.

    Tartaric Acid Salt Formation: The final step involves the reaction of (S,S)-Formoterol with tartaric acid to form the tartrate salt.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chiral resolution techniques, such as chromatography or crystallization, followed by the synthesis steps mentioned above. The process is optimized for high yield and purity to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

(S,S)-FormoterolD-Tartrate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(S,S)-FormoterolD-Tartrate is extensively used in scientific research, particularly in the fields of:

    Chemistry: Studying its reactivity and synthesis.

    Biology: Investigating its effects on cellular processes.

    Medicine: Developing treatments for respiratory diseases.

    Industry: Formulating inhalation products for asthma and COPD.

Mechanism of Action

(S,S)-FormoterolD-Tartrate exerts its effects by binding to β2-adrenergic receptors in the bronchial smooth muscle. This binding activates adenylate cyclase, increasing cyclic AMP levels, which leads to muscle relaxation and bronchodilation. The molecular targets include β2-adrenergic receptors, and the pathways involve cyclic AMP and protein kinase A.

Comparison with Similar Compounds

Similar Compounds

    Salbutamol: Another β2-adrenergic agonist used for similar indications.

    Salmeterol: A long-acting β2-adrenergic agonist with a longer duration of action.

Uniqueness

(S,S)-FormoterolD-Tartrate is unique due to its specific chiral form, which provides a more targeted and effective bronchodilation with fewer side effects compared to its racemic mixture.

Properties

Molecular Formula

C23H30N2O10

Molecular Weight

494.5 g/mol

IUPAC Name

2,3-dihydroxybutanedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide

InChI

InChI=1S/C19H24N2O4.C4H6O6/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-1(3(7)8)2(6)4(9)10/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2,5-6H,(H,7,8)(H,9,10)

InChI Key

FCSXYHUNDAXDRH-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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